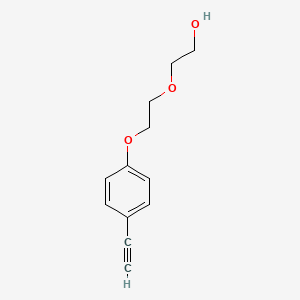
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol is an organic compound with the molecular formula C14H18O4. It is a yellow oily substance primarily used for research purposes . This compound is part of the hydroxyl COFs linkers category and is known for its unique structure, which includes an ethynyl group attached to a phenoxy ring.
Métodos De Preparación
The synthesis of 2-(2-(4-Ethynylphenoxy)ethoxy)ethanol typically involves the reaction of 4-ethynylphenol with ethylene oxide in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethynyl group of 4-ethynylphenol attacks the ethylene oxide, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives
Aplicaciones Científicas De Investigación
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Ethynylphenoxy)ethoxy)ethanol involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
2-(2-(4-Ethynylphenoxy)ethoxy)ethanol can be compared with similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a tertiary amine group instead of an ethynyl group, making it more basic and suitable for different applications.
2-(2-Ethoxyethoxy)ethanol: This compound lacks the ethynyl group and is primarily used as a solvent in various industrial applications.
2-Ethoxyethanol: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its ethynyl group, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
365134-24-3 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-[2-(4-ethynylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H14O3/c1-2-11-3-5-12(6-4-11)15-10-9-14-8-7-13/h1,3-6,13H,7-10H2 |
Clave InChI |
HRHZMOZRATXNLH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
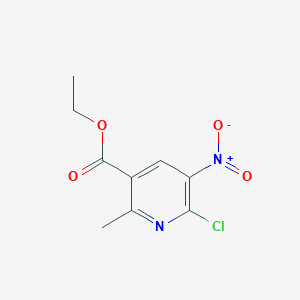
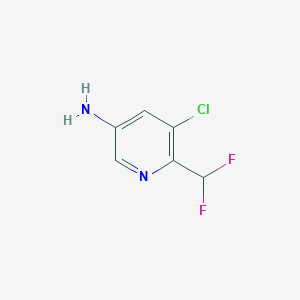
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
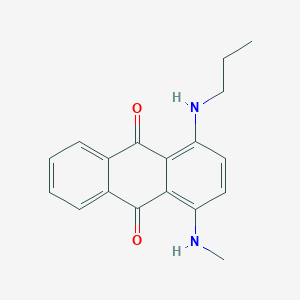
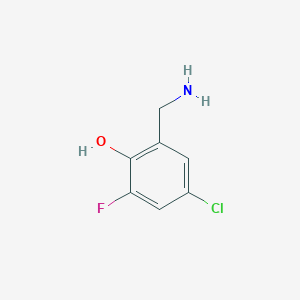
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
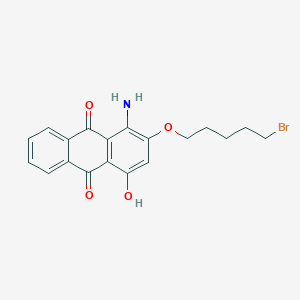
![Furo[2,3-c]pyridine-2,6(2H)-dicarboxylic acid, hexahydro-, 6-(phenylmethyl) ester, (2R,3aR,7aS)-rel-](/img/structure/B13144418.png)
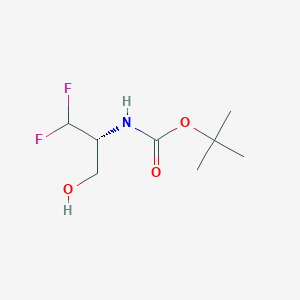
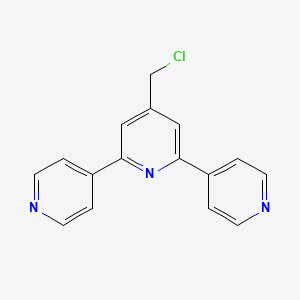
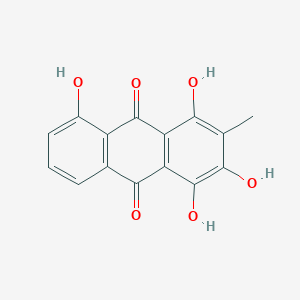

![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
